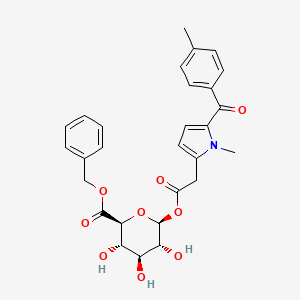
Tolmetin O-Benzyl beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolmetin O-Benzyl beta-D-Glucuronide is a chemical compound used as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide, which is a metabolite of Tolmetin. Tolmetin itself is a non-steroidal anti-inflammatory drug (NSAID) used to treat various painful conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .
准备方法
Synthetic Routes and Reaction Conditions
Tolmetin O-Benzyl beta-D-Glucuronide is synthesized through a series of chemical reactions involving Tolmetin and glucuronic acid derivatives. The synthesis typically involves the protection of hydroxyl groups, activation of carboxylic acids, and coupling reactions to form the glucuronide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tolmetin O-Benzyl beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
Anti-inflammatory Properties
Tolmetin is primarily used for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and osteoarthritis. Research indicates that tolmetin and its derivatives, including Tolmetin O-Benzyl beta-D-Glucuronide, can enhance bioavailability and therapeutic efficacy due to improved absorption characteristics. A study demonstrated that fast-dissolving formulations of tolmetin significantly increased drug bioavailability and exhibited reliable anti-inflammatory activity in animal models, suggesting potential for enhanced clinical outcomes in patients with inflammatory diseases .
Anticancer Activity
Recent studies have explored the anticancer potential of tolmetin derivatives. For instance, novel tolmetin thiosemicarbazides were synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate and colon cancer cells. One derivative showed significant activity against prostate cancer cells (PC-3), indicating that modifications of the tolmetin structure could yield compounds with enhanced anticancer properties .
Glucuronidation Process
Tolmetin undergoes metabolic conversion to form glucuronide conjugates, which are crucial for drug disposition and elimination. The role of uptake transporters such as OATP1B1 and OATP1B3 in the hepatic uptake of glucuronides has been documented, emphasizing the importance of these pathways in the pharmacokinetics of tolmetin derivatives . Understanding these metabolic pathways aids in predicting drug interactions and optimizing therapeutic regimens.
Fast-Dissolving Tablets
The development of fast-dissolving tablets (FDTs) containing tolmetin aims to improve patient compliance and therapeutic outcomes by enhancing the drug's absorption profile. A study utilized a Box-Behnken experimental design to optimize tablet formulations with super-disintegrants, resulting in significant improvements in disintegration time and drug release profiles . Such formulations could be particularly beneficial for patients requiring rapid relief from pain or inflammation.
Summary of Findings
Clinical Efficacy in Rheumatoid Arthritis
A clinical trial involving tolmetin demonstrated its effectiveness comparable to aspirin in managing rheumatoid arthritis symptoms while exhibiting fewer gastrointestinal side effects . This highlights the clinical relevance of tolmetin derivatives.
Anticancer Research
In vitro studies showed that certain tolmetin derivatives could induce apoptosis in cancer cells, suggesting a dual role as an anti-inflammatory and anticancer agent . These findings warrant further investigation into the mechanisms underlying these effects.
作用机制
The mechanism of action of Tolmetin O-Benzyl beta-D-Glucuronide involves its conversion to Tolmetin beta-D-Glucuronide, which is then metabolized in the body. The glucuronide conjugate is more water-soluble, facilitating its excretion. The molecular targets include enzymes such as UDP-glucuronosyltransferases, which catalyze the glucuronidation process .
相似化合物的比较
Similar Compounds
Tolmetin beta-D-Glucuronide: A direct metabolite of Tolmetin, used to study drug metabolism.
Indomethacin beta-D-Glucuronide: Another NSAID glucuronide, used for similar research purposes.
Ibuprofen beta-D-Glucuronide: A glucuronide conjugate of Ibuprofen, studied for its pharmacokinetics.
Uniqueness
Tolmetin O-Benzyl beta-D-Glucuronide is unique due to its specific role as an intermediate in the synthesis of Tolmetin beta-D-Glucuronide. Its structure allows for targeted studies on the metabolism and excretion of Tolmetin, providing valuable insights into drug safety and efficacy.
属性
分子式 |
C28H29NO9 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC 名称 |
benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H29NO9/c1-16-8-10-18(11-9-16)22(31)20-13-12-19(29(20)2)14-21(30)37-28-25(34)23(32)24(33)26(38-28)27(35)36-15-17-6-4-3-5-7-17/h3-13,23-26,28,32-34H,14-15H2,1-2H3/t23-,24-,25+,26-,28+/m0/s1 |
InChI 键 |
OUBYZYKSTKDHPH-NLMMERCGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















